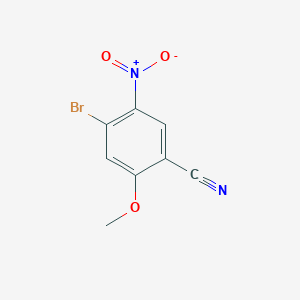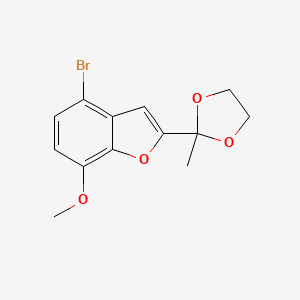
1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C8H11BrCl2N2. It is a derivative of pyridine and cyclopropanamine, characterized by the presence of a bromine atom at the 5-position of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride typically involves the following steps:
Bromination: The starting material, 2-pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This reaction is usually carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyclopropanation: The brominated pyridine is then subjected to cyclopropanation. This step involves the reaction of the brominated pyridine with a cyclopropane derivative, such as cyclopropanamine, under specific conditions to form the cyclopropanamine moiety.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are used under controlled conditions.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is used in biological studies to investigate its effects on various biological pathways and processes.
Medicine: It has potential applications in medicinal chemistry for the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Mécanisme D'action
The mechanism of action of 1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the cyclopropanamine moiety play crucial roles in its binding affinity and activity. The compound can modulate various biological pathways by interacting with enzymes, receptors, or other proteins, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Chloropyridin-2-yl)cyclopropanamine dihydrochloride
- 1-(5-Fluoropyridin-2-yl)cyclopropanamine dihydrochloride
- 1-(5-Iodopyridin-2-yl)cyclopropanamine dihydrochloride
Uniqueness
1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance of reactivity and stability, making it suitable for various applications .
Propriétés
IUPAC Name |
1-(5-bromopyridin-2-yl)cyclopropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2ClH/c9-6-1-2-7(11-5-6)8(10)3-4-8;;/h1-2,5H,3-4,10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHDDZXJYZMKPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)Br)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384265-23-9 |
Source


|
| Record name | 1-(5-bromopyridin-2-yl)cyclopropan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-nitro-4-[(4-phenylbutyl)amino]-2H-chromen-2-one](/img/structure/B2403264.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2403267.png)

![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2403270.png)


![N-butyl-5,6-dichloro-N-[4-(morpholin-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2403276.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2403278.png)
![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide](/img/structure/B2403279.png)

![6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2403282.png)
